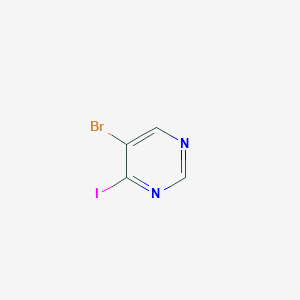

5-Bromo-4-iodopyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-4-iodopyrimidine is a halogenated pyrimidine derivative that has gained attention due to its utility in various chemical syntheses. It serves as an intermediate in the preparation of metal-complexing molecular rods, functionalized pyridines, and substituted pyrimidine compounds, which are of interest in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 5-bromo-4-iodopyrimidine has been described as a straightforward process, with its use in selective palladium-catalysed cross-coupling reactions to efficiently synthesize many substituted pyrimidine compounds . Additionally, the preparation of 5-brominated and 5,5'-dibrominated bipyrimidines through bromination of bipyrimidine has been reported, although with lower yields . The novel synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine and its application in synthesizing functionalized pyridines further highlights the versatility of halogenated pyrimidines in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 5-bromo-4-iodopyrimidine and its derivatives has been studied using X-ray crystallography. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was analyzed, revealing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . The crystal structure of this compound and its interactions within the crystalline network were elucidated, providing insights into the molecular arrangement and potential reactivity .

Chemical Reactions Analysis

5-Bromo-4-iodopyrimidine has been employed in various chemical reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. It reacts with arylboronic acids and alkynylzincs in cross-coupling reactions , and with bithiophene and its analogues in both palladium-catalyzed C-C coupling and nucleophilic aromatic substitution of hydrogen (SNH) . These reactions expand the scope of functionalized pyrimidines that can be synthesized using 5-bromo-4-iodopyrimidine as a starting material.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-4-iodopyrimidine derivatives are influenced by their halogen substituents, which can be strategically manipulated to synthesize compounds with desired functionalities. For example, the synthesis of pentasubstituted pyridines using halogen-rich intermediates demonstrates the potential of these compounds in medicinal chemistry research . Moreover, the antiviral activity of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines against retroviruses showcases the biological relevance of these derivatives .

Aplicaciones Científicas De Investigación

1. Electron-Induced Decomposition

- Application Summary : This research focuses on the electron-induced decomposition of 5-bromo-4-thiouracil and 5-bromo-4-thio-2′-deoxyuridine, which are modified uridine derivatives incorporated into DNA . These molecules have been proposed as radiosensitizers and are currently being researched .

- Methods of Application : The study involves electron attachment to these uracil derivatives and uses quadrupole mass spectrometry to detect the anionic products of dissociative electron attachment (DEA) . The experimental results were supported by quantum chemical calculations performed at the M062X/aug-cc-pVTZ level of theory .

- Results : The study found that 5-bromo-4-thiouracil predominantly captures low-energy electrons with kinetic energies near 0 eV .

2. Synthesis of 5,5′-dibromo-2,2′-bipyrimidine and O,O′- dimethyl hyrtinadine A

- Application Summary : 5-Bromo-2-iodopyrimidine can be used to synthesize 5,5′-dibromo-2,2′-bipyrimidine and O,O′- dimethyl hyrtinadine A .

- Methods of Application : The synthesis involves reacting 5-bromo-2-chloropyrimidine with hydroiodic acid .

- Results : The specific outcomes of this synthesis are not detailed in the source .

3. Synthesis of 5-bromo-4-chloro-3-indoxyl choline phosphate

- Application Summary : An efficient approach for the synthesis of 5-bromo-4-chloro-3-indoxyl choline phosphate, a synthetic enzyme substrate for detecting phosphatidylcholine-specific phospholipase C, is reported .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The specific outcomes of this synthesis are not detailed in the source .

Safety And Hazards

5-Bromo-4-iodopyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. It should be stored in a well-ventilated place and kept in a tightly closed container .

Propiedades

IUPAC Name |

5-bromo-4-iodopyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIN2/c5-3-1-7-2-8-4(3)6/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWAEFAUPPRECL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468454 |

Source

|

| Record name | 5-Bromo-4-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-iodopyrimidine | |

CAS RN |

898559-22-3 |

Source

|

| Record name | 5-Bromo-4-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)